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Compound of Interest

Compound Name: 4-(Trifluoromethyl)phenol

Cat. No.: B195918

An In-depth Technical Guide to 4-(Trifluoromethyl)phenol

Introduction

4-(Trifluoromethyl)phenol, also known by synonyms such as 4-hydroxybenzotrifluoride and
a,a,a-trifluoro-p-cresol, is an organofluorine compound with the chemical formula C7HsF3O[1]
[2]. It presents as white to yellow-brown crystals and is a key intermediate in the synthesis of
pharmaceuticals and agrochemicals[3][4][5]. The presence of the trifluoromethyl (-CFs) group,
a strong electron-withdrawing group, significantly influences the molecule's physical and
chemical properties, particularly its acidity.

This compound is notable not only as a synthetic building block but also as a known human
metabolite of the widely used antidepressant drug, fluoxetine[1][4][5]. Its applications extend to
the synthesis of P2Y1 antagonists, antithrombotic agents, and potent inhibitors for myeloid cell
leukemia[3]. This guide provides a comprehensive overview of its physical and chemical
properties, synthesis, applications, and safety protocols for researchers and drug development
professionals.

Physical Properties

The physical characteristics of 4-(Trifluoromethyl)phenol are summarized in the table below.
These properties are essential for its handling, storage, and application in various chemical
processes.
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Property Value Source(s)
Molecular Formula C7HsFs0 [61[7]
Molecular Weight 162.11 g/mol [1][2][6]
Appearance White to yellow-brown crystals [31[8]
Melting Point 45-47 °C [21[4]
Boiling Point 71.5-72 °C at 8 mmHg [4]

Flash Point 84 °C (183.2 °F) - closed cup [2][4]
Density 1.3226 g/cm? (estimate) [4]

Water Solubility

Insoluble

[4]

Solubility

Slightly soluble in Chloroform,
DMSO, Methanol

[4]

pKa

9.39

[°]

Chemical Properties

Acidity

The trifluoromethyl group is strongly electron-withdrawing, which affects the acidity of the

phenolic hydroxyl group. The pKa of 4-(Trifluoromethyl)phenol is 9.39, making it slightly more

acidic than phenol itself (pKa = 10.0)[9]. This increased acidity is due to the inductive effect of

the -CFs group, which helps to stabilize the resulting phenoxide anion. However, this effect is

less pronounced compared to the resonance and inductive effects of a nitro group, as seen in

4-nitrophenol (pKa = 7.15)[9].

Reactivity and Stability

4-(Trifluoromethyl)phenol exhibits reactivity typical of phenols, participating in reactions such

as etherification. It is commonly used in the synthesis of diaryl ethers[4][6]. Under certain

agueous conditions, it can undergo spontaneous defluorination, hydrolyzing to form the

corresponding hydroxybenzoic acid[10].
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For stability, it should be stored in a cool, dry, and well-ventilated area, often under refrigeration
at 2-8°C[2][3].

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 4-
(Trifluoromethyl)phenol. Various spectroscopic techniques have been used to analyze this

compound.
Spectrum Type Availability / Source
1H NMR Available[11]
13C NMR Available[1]
Mass Spectrometry (GC-MS) Available[1][12]
Infrared (IR) Spectroscopy Available[1][13]
UV-Vis Spectroscopy Available[1]
Raman Spectroscopy Available[1]

Synthesis and Applications
Synthesis

One common method for preparing 4-(Trifluoromethyl)phenol involves a two-step process
starting from 4-trifluoromethylchlorobenzene[14]. The first step is the reaction with sodium
benzylate to form 4-trifluoromethylphenyl benzyl ether. This intermediate is then subjected to
hydrogenolysis to yield the final product[14].
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Step 1: Ether Formation

Step 2: Hydrogenolysis

4-Trifluoromethylchlorobenzene | | Reaction

4-Trifluoromethylphenyl Hydrogenolysis
PPNy Benzyl Ether (Intermediate) >
Sodium Benzylate I g 4-(Trifluoromethyl)phenol
Hydrogenolysis

H2 / Catalyst
(e.g., PdIC)

Click to download full resolution via product page

Caption: Synthesis of 4-(Trifluoromethyl)phenol via a benzyl ether intermediate.

Applications in Drug Development

The unique electronic properties imparted by the trifluoromethyl group make 4-
(Trifluoromethyl)phenol a valuable building block in medicinal chemistry[3].

e Antidepressants: It is a key component in the structure of fluoxetine, a selective serotonin
reuptake inhibitor (SSRI)[15].

o Antithrombotic Agents: It serves as a precursor for the synthesis of P2Y1 antagonists, which
are investigated for their antithrombotic effects|3].

o Cancer Therapy: The compound is utilized in creating potent inhibitors of myeloid cell
leukemia[3].

o Agrochemicals: It is also an important intermediate for pesticides and herbicides[4][5].

Metabolism

4-(Trifluoromethyl)phenol is a primary human metabolite of fluoxetine[1][5]. The metabolic
process involves the cleavage of the ether bond in the fluoxetine molecule. Understanding this
metabolic pathway is crucial for evaluating the pharmacokinetics and potential effects of
fluoxetine.
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Metabolic Cleavage

A LT [ KTE R P 4-(Trifluoromethyl)phenol
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Caption: Metabolic conversion of Fluoxetine to 4-(Trifluoromethyl)phenol.

Safety and Handling

Proper handling of 4-(Trifluoromethyl)phenol is essential due to its hazardous nature. It is
classified as a flammable solid and is toxic if swallowed|[2].
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Safety Aspect

Recommendation

Source(s)

Hazard Classifications

Flammable Solid (Category 1),
Acute Toxicity, Oral (Category
3), Skin Irritant (Category 2),
Serious Eye Damage
(Category 1), Specific Target
Organ Toxicity - Single
Exposure (Category 3)

[2]

Signal Word

Danger

[2]

Hazard Statements

H228 (Flammable solid), H301
(Toxic if swallowed), H315
(Causes skin irritation), H318
(Causes serious eye damage),
H335 (May cause respiratory

irritation)

[2]

Precautionary Statements

P210 (Keep away from heat),
P280 (Wear protective
gloves/eye protection), P301 +
P310 (IF SWALLOWED:
Immediately call a POISON
CENTER/doctor), P305 +
P351 + P338 (IF IN EYES:
Rinse cautiously with water for
several minutes. Remove
contact lenses, if present and

easy to do. Continue rinsing)

[2]

Personal Protective Equipment
(PPE)

N95 dust mask, safety
goggles/eyeshields, chemical-

resistant gloves

[2][16]

Storage

Store in a tightly closed
container in a dry, cool, and
well-ventilated place.
Recommended temperature:
2-8°C.

[2][3][16]

© 2025 BenchChem. All rights reserved.

6/10

Tech Support


https://www.sigmaaldrich.com/US/en/product/aldrich/178470
https://www.sigmaaldrich.com/US/en/product/aldrich/178470
https://www.sigmaaldrich.com/US/en/product/aldrich/178470
https://www.sigmaaldrich.com/US/en/product/aldrich/178470
https://www.sigmaaldrich.com/US/en/product/aldrich/178470
https://www.cleanchemlab.com/msds_pdf/pdf/index_msds.php?hdtuerbcj=8078
https://www.sigmaaldrich.com/US/en/product/aldrich/178470
https://www.nbinno.com/article/pharmaceutical-intermediates/chemical-properties-and-significance-of-4-hydroxybenzotrifluoride-to
https://www.cleanchemlab.com/msds_pdf/pdf/index_msds.php?hdtuerbcj=8078
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b195918?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Use dry chemical, carbon
o dioxide, or alcohol-resistant
Fire-fighting Measures ) [16]
foam. Wear self-contained

breathing apparatus.

Experimental Protocols
Spectrometric Determination of pKa

This protocol describes a general method for determining the pKa of phenolic compounds,
adapted for 4-(Trifluoromethyl)phenol, using UV-Vis spectrophotometry[17].

Objective: To determine the acid dissociation constant (pKa) of 4-(Trifluoromethyl)phenol in
an aqueous or mixed-solvent system.

Materials:

4-(Trifluoromethyl)phenol

o Acetonitrile (or other suitable co-solvent)

» Deionized water

o Buffer solutions (pH 2.0 - 11.0)

» Potassium chloride (KCI) for ionic strength adjustment

e Hydrochloric acid (HCI) and Sodium hydroxide (NaOH) standard solutions
e UV-Vis Spectrophotometer with 1 cm quartz cuvettes

o Calibrated pH meter

Methodology:

o Preparation of Stock Solution: Prepare a stock solution of 4-(Trifluoromethyl)phenol in a
suitable solvent (e.g., 10% v/v acetonitrile-water mixture). The concentration should be
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chosen to give an absorbance reading in the optimal range (0.1 - 1.0) at the wavelength of
maximum absorbance (A_max).

Preparation of Test Solutions: Prepare a series of solutions with a constant concentration of
4-(Trifluoromethyl)phenol and a constant ionic strength (e.g., 0.1 M KCI) across a range of
pH values (e.g., from pH 2 to 11)[17]. Adjust the pH of each solution using appropriate
buffers or by adding small volumes of standardized HCI| or NaOH.

Spectrophotometric Measurement:

o For each solution, record the UV-Vis absorption spectrum over a relevant wavelength
range (e.g., 200-500 nm) to identify the A_max_ for both the acidic (HA) and basic (A™)
forms of the phenol[17].

o Measure the absorbance of each solution at the A_max_ of the basic form (A~).
Data Analysis:

o The pKa can be calculated using the Henderson-Hasselbalch equation adapted for
spectrophotometry:

» pKa=pH +log[(A_max_-A)/(A-A_min_)]

= Where:
» Ais the absorbance of the solution at a given pH.
= A _max_ is the absorbance of the fully deprotonated (basic) form.
= A_min_ is the absorbance of the fully protonated (acidic) form.

o Alternatively, plot absorbance versus pH. The pKa is the pH at the midpoint of the resulting
sigmoid curve.

o For more accurate results, data can be processed using specialized software that
performs linear or non-linear regression analysis[17].

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b195918?utm_src=pdf-body
https://acta-arhiv.chem-soc.si/53/53-2-214.pdf
https://acta-arhiv.chem-soc.si/53/53-2-214.pdf
https://acta-arhiv.chem-soc.si/53/53-2-214.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b195918?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b195918#4-trifluoromethyl-phenol-physical-and-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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